Epsilon NAD

Descripción general

Descripción

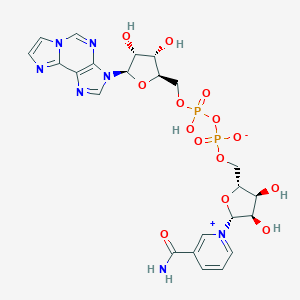

Epsilon NAD (ε-NAD+) is a fluorescent NAD analog modified with 1,N6-ethenoadenosine (ε-A) at the adenine moiety. This structural alteration confers unique fluorescence properties, enabling real-time tracking of NAD-dependent enzymatic reactions. Unlike native NAD+, ε-NAD+ exhibits excitation/emission maxima at 300/415 nm with enhanced quantum yield, making it a valuable tool for studying redox reactions, NAD glycohydrolase activity, and ADP-ribosylation processes .

Mecanismo De Acción

Target of Action

Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .

Mode of Action

This compound interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.

Biochemical Pathways

This compound is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .

Result of Action

The result of this compound’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, this compound can influence their function and, consequently, the cellular processes they regulate.

Análisis Bioquímico

Biochemical Properties

1,N6-Ethenonicotinamide adenine dinucleotide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of glutamate dehydrogenase (GDH), preventing GDH from catalyzing the oxidation of NADH to NAD+, which is necessary for GDH activity .

Molecular Mechanism

At the molecular level, 1,N6-Ethenonicotinamide adenine dinucleotide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to the active site of GDH is a prime example of its molecular mechanism .

Actividad Biológica

Epsilon NAD (Nicotinamide Adenine Dinucleotide) is a crucial coenzyme involved in various biological processes, including metabolism, energy production, and cellular signaling. This article explores the biological activity of this compound, highlighting its roles in cellular functions, neuroprotection, and implications in neurodegenerative diseases.

Overview of this compound

This compound is a form of NAD that plays a pivotal role in redox reactions within cells. It exists in two forms: oxidized (NAD) and reduced (NADH). The balance between these two forms is essential for maintaining cellular homeostasis and energy metabolism.

Key Biological Functions

- Energy Metabolism : this compound is integral to glycolysis, the Krebs cycle, and oxidative phosphorylation. It facilitates the transfer of electrons in metabolic pathways, contributing to ATP production.

- DNA Repair : NAD is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This function is critical for maintaining genomic stability.

- Cell Signaling : this compound acts as a signaling molecule, influencing various cellular processes such as apoptosis, inflammation, and stress responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to support neuronal survival under stress conditions, such as ischemia:

- Mechanism of Action : Protein kinase C epsilon (PKCɛ) has been identified as a key regulator of mitochondrial this compound levels. Activation of PKCɛ enhances mitochondrial Nampt (NAD biosynthetic enzyme) levels and maintains the mitochondrial NAD/NADH ratio during ischemic conditions .

- Case Study : Research demonstrated that enhancing this compound levels through dietary supplementation or pharmacological agents could mitigate neuronal damage in models of stroke and neurodegenerative diseases like Alzheimer's and Parkinson's .

Implications in Neurodegenerative Diseases

This compound's role extends to neurodegenerative diseases:

- Alzheimer's Disease : Studies indicate that reduced levels of this compound correlate with cognitive decline. Enhancing its levels may improve synaptic plasticity and cognitive function .

- Parkinson’s Disease : this compound has been linked to mitochondrial dysfunction in Parkinson's pathology. Therapeutic strategies aiming to boost this compound levels are being explored as potential interventions .

Table 1: Summary of Biological Activities of this compound

Análisis De Reacciones Químicas

Consumption Pathways

NAD is consumed by enzymes involved in signaling and metabolism:

-

PARPs (Poly-ADP-ribose-polymerases) : DNA repair enzymes consuming ~33% of NAD in basal conditions .

-

Sirtuins (SIRTs) : Deacetylases using ~32% of NAD for epigenetic regulation .

-

NAD kinase : Converts NAD to NADP, accounting for ~10% of total consumption .

Pharmacological Inhibition Effects:

| Inhibitor | Target | NAD Consumption Reduction (%) |

|---|---|---|

| Olaparib (PARP inhibitor) | PARP1/2 | 33% |

| Sirtinol | SIRT1/2 | 32% |

Tissue-Specific Flux Variations

NAD turnover rates vary significantly across tissues (in vivo mouse studies) :

| Tissue | NAD Turnover Half-Time (h) | De Novo Synthesis Contribution (%) |

|---|---|---|

| Liver | 2.1 | 85% (from tryptophan) |

| Kidney | 4.5 | 15% (from NA) |

| Small Intestine | 1.8 | <5% |

| Skeletal Muscle | 48.7 | <1% |

Key Findings:

-

Liver produces 95% of circulating NAM via tryptophan catabolism.

-

Muscle exhibits the slowest NAD turnover, relying entirely on circulating NAM .

Impact of Pharmacological Modulators

-

FK866 (NAMPT inhibitor) : Reduces NAD synthesis by >90%, causing exponential NAD depletion (t<sub>1/2</sub> = 9 h in T47D cells) .

-

NR/NMN Administration :

Tracer Studies

Isotopic labeling ([<sup>2</sup>H]NAM, [<sup>13</sup>C]Tryptophan) revealed:

-

NAM Recycling : ~50% of tissue NAM is recycled into NAD in the liver and kidney .

-

NAD Labeling Dynamics :

Bioavailability of NAD Precursors

| Precursor | Administration Route | Tissue-Specific Utilization |

|---|---|---|

| NR | Intravenous (IV) | Muscle, liver, kidney |

| NMN | IV | Liver only |

| NR/NMN | Oral | Converted to NAM in liver |

Critical Insight : Oral NR/NMN fails to bypass hepatic first-pass metabolism, limiting systemic NAD boosting .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for distinguishing NAD-capped RNAs from non-NAD RNAs in transcriptome studies?

- Methodological Answer : Utilize NAD tagSeq protocols combined with tools like TagSeqTools , a pipeline optimized for Nanopore sequencing data. The pipeline employs two core modules:

- TagSeek : Identifies tagged reads using sequence similarity thresholds (e.g.,

--similarity 12for partial matches) . - TagSeqQuant : Quantifies reads mapped to genes/isoforms and generates outputs like

NAD_total_counts.txt(gene-level counts) andNAD_total_isoform_counts.txt(isoform-level counts) .

Q. How can researchers ensure data reproducibility in NAD tagSeq experiments?

- Methodological Answer :

- Standardize Tag Sequences : Use consistent tag sequences (e.g.,

CCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAA) across replicates . - Quality Control : Analyze

fastqc.htmlreports from TagSeqTools to assess base quality, GC content, and sequence duplication levels . - Public Data Sharing : Deposit raw sequencing data in repositories like SRA and provide detailed metadata (e.g., mapping statistics in

NAD_map.html) .

Advanced Research Questions

Q. How to resolve contradictions in NAD+ quantification across studies, such as discrepancies in tissue-specific NAD-RNA abundance?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate datasets from multiple studies (e.g., Arabidopsis thaliana data from Zhang et al., 2019) and apply normalization methods like TPM (transcripts per million) to account for technical variability .

- Confounder Analysis : Use linear regression models to adjust for variables like RNA integrity number (RIN) or sequencing depth .

- Functional Validation : Perform knockdown/overexpression experiments targeting high-discrepancy genes (e.g., AT1G01100) to assess biological relevance .

Q. What statistical approaches are optimal for analyzing isoform-specific NAD-RNA dynamics in time-series experiments?

- Methodological Answer :

- Time-Dependent Modeling : Apply mixed-effects models to account for biological replicates and temporal autocorrelation. For example:

lmer(NAD.count \~ Time + (1|Replicate), data = NAD_total_isoform_counts.txt)

- Multiple Testing Correction : Use Benjamini-Hochberg FDR adjustment for isoform-level comparisons .

- Visualization : Generate splice-aware genome browser tracks (e.g., IGV-compatible

NAD.sort.bamfiles) to validate isoform structures .

Q. How to design a robust study to investigate the interplay between NAD-capped RNAs and sirtuin-mediated epigenetic regulation?

- Methodological Answer :

- Multi-Omics Integration : Pair NAD tagSeq data with ChIP-seq (e.g., SIRT1 targets) and metabolomics (e.g., NAD+ levels) .

- Knockout Models : Use CRISPR/Cas9 to generate sirtuin-deficient lines and assess NAD-RNA changes via differential expression analysis (e.g., DESeq2) .

- Mechanistic Validation : Perform crosslinking immunoprecipitation (CLIP-seq) to test direct interactions between sirtuins and NAD-RNAs .

Comparación Con Compuestos Similares

Comparison with Similar NAD Analogs

Structural Modifications and Fluorescence Properties

| Compound | Modified Nucleoside | λex (nm) | λem (nm) | Quantum Yield (Φ) | Key Applications |

|---|---|---|---|---|---|

| ε-NAD+ | 1,N6-Ethenoadenosine (ε-A) | 300 | 415 | Moderate | Redox reactions, NAD glycohydrolase assays |

| 8-(Pyr)NAD+ | 8-(2-pyrrolyl)adenosine | 300 | 410 | 0.005 | ADP-ribosyl cyclase/cADPR hydrolase studies |

| NtzAD+ | Isothiazolo[4,3-d]pyrimidine | 336 | 411 | 0.038 | Sirtuin, PARP, and NAD kinase assays |

| NthAD+ | Thieno[3,4-d]pyrimidine | 341 | 431 | 0.071 | High-sensitivity fluorescence imaging |

Key Insights :

- Fluorescence : ε-NAD+ has lower quantum yield compared to NthAD+ (Φ = 0.071), but its emission at 415 nm minimizes interference with biological autofluorescence .

- Structural Stability: The etheno bridge in ε-NAD+ enhances resistance to enzymatic degradation compared to native NAD+ .

Enzymatic Compatibility and Activity

Redox Enzymes

- ε-NAD+: Glutamate dehydrogenase: Fully active (100% activity). Alcohol dehydrogenase: 3% activity due to steric hindrance from the etheno group .

- NtzAD+ :

ADP-Ribosyltransferases and PARPs

- ε-NAD+: Incompatible with PARP due to the etheno modification blocking the catalytic site .

- NtzAD+ : Partial PARP activity (40%), useful for studying ADP-ribosylation dynamics .

Pharmacological and Therapeutic Potential

- ε-NAD+: Primarily used in in vitro diagnostics; low cell permeability limits therapeutic use.

- NtzAD+ : Demonstrates anti-inflammatory effects in preclinical models by inhibiting CD38-mediated NAD depletion .

- 8-(Pyr)NAD+ : Explored in cancer therapy for targeting NADPH-dependent redox pathways .

Research Findings and Limitations

Advantages of ε-NAD+

- Real-Time Monitoring : Enables fluorescence-based tracking of NAD consumption in glycolysis and mitochondrial respiration .

- Enzyme Specificity : Selective inhibition of NAD glycohydrolase (54% activity) aids in mechanistic studies .

Limitations

- Redox Inactivity: Cannot participate in electron transfer, restricting use in full metabolic pathway analysis .

- Toxicity: Long-term exposure induces cytotoxicity in mammalian cell lines due to adenosine analog accumulation .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBQDNBEQHDHK-BSLNIGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38806-38-1 | |

| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.